An In-depth Technical Guide to 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic Acid
An In-depth Technical Guide to 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic Acid
CAS Number: 195457-70-6
This technical guide provides a comprehensive overview of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid, a key building block in the development of therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed information on its chemical properties, synthesis, and significant biological applications.
Core Compound Properties
3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl derivative characterized by a carboxylic acid group at the 4-position and a trifluoromethyl group at the 3'-position. The presence of the trifluoromethyl group is of particular importance in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.
Table 1: Physicochemical Data for 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
| Property | Value | Source |
| CAS Number | 195457-70-6 | [1][2][3] |
| Molecular Formula | C₁₄H₉F₃O₂ | [1][4] |
| Molecular Weight | 266.22 g/mol | [1][4] |
| MDL Number | MFCD03424607 | [4] |
Synthesis and Experimental Protocols
The primary synthetic route to 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for the formation of C-C bonds, particularly for creating biaryl structures.
General Suzuki-Miyaura Coupling Protocol
The synthesis involves the coupling of an aryl boronic acid with an aryl halide. For the synthesis of the title compound, the typical reactants are (4-carboxyphenyl)boronic acid and 1-bromo-3-(trifluoromethyl)benzene.
Reactants:
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(4-carboxyphenyl)boronic acid
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1-bromo-3-(trifluoromethyl)benzene
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
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Base (e.g., potassium carbonate)
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Solvent system (e.g., toluene/ethanol/water mixture)
Experimental Procedure:
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To a reaction flask, add (4-carboxyphenyl)boronic acid (1.1 equivalents), 1-bromo-3-(trifluoromethyl)benzene (1.0 equivalent), and the palladium catalyst (e.g., 2 mol%).
-
Add the solvent system (e.g., a 4:1 mixture of toluene and ethanol) to the flask.
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In a separate vessel, prepare an aqueous solution of the base (e.g., 2M potassium carbonate, 2.0 equivalents).
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Add the base solution to the reaction mixture.
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Heat the mixture to reflux (typically 80-100 °C) and stir for several hours (4-16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
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Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Biological Significance and Applications
3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid serves as a crucial intermediate in the synthesis of inhibitors targeting key proteins involved in neurological and other diseases.
Inhibitors of Glutamate Transporter EAAT2
This biphenyl carboxylic acid is utilized in the synthesis of aryl-substituted aspartic acid and diaminopropionic acid derivatives that act as inhibitors of the excitatory amino acid transporter 2 (EAAT2).[1] EAAT2 is predominantly expressed in astroglial cells and is responsible for the majority of glutamate uptake from the synaptic cleft.[5]
Dysfunction of EAAT2 leads to an accumulation of extracellular glutamate, causing overstimulation of glutamate receptors and subsequent neuronal injury, a phenomenon known as excitotoxicity.[1][5] This process is implicated in the pathology of numerous neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and epilepsy.[2][4][5] Therefore, modulators of EAAT2 activity are of significant interest as potential therapeutics for these conditions.
Diagram 2: Glutamate Transport and Excitotoxicity Pathway
Caption: Role of EAAT2 in glutamate clearance from the synaptic cleft.
Inhibitors of Monoacylglycerol Lipase (MAGL)
The title compound is also a precursor in the synthesis of piperazine derivatives that function as inhibitors of monoacylglycerol lipase (MAGL).[6] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain.[6][7]
Inhibition of MAGL leads to an increase in 2-AG levels, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system has shown therapeutic potential in a variety of conditions, including neurodegenerative diseases, pain, inflammation, and cancer.[6][7] The breakdown of 2-AG by MAGL also releases arachidonic acid, a precursor to pro-inflammatory prostaglandins. Thus, inhibiting MAGL can have a dual effect: increasing anti-inflammatory endocannabinoid signaling while decreasing the production of pro-inflammatory eicosanoids.[6][8]
Diagram 3: Monoacylglycerol Lipase (MAGL) Signaling Pathway
Caption: The role of MAGL in endocannabinoid signaling and inflammation.
Conclusion
3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid is a valuable and versatile chemical intermediate. Its structural features, particularly the trifluoromethyl group, make it an important component in the design of novel therapeutic agents. Its application in the synthesis of inhibitors for critical neurological targets like EAAT2 and MAGL highlights its significance in the ongoing research and development of treatments for a range of debilitating diseases. This guide provides a foundational understanding of its properties, synthesis, and biological importance for scientists engaged in pharmaceutical research.
References
- 1. Glutamate transporter EAAT2: a new target for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic dys-regulation of astrocytic glutamate transporter EAAT2 and its implications in neurological disorders and manganese toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. The role of excitatory amino acid transporter 2 (EAAT2) in epilepsy and other neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 8. Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
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